
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. It may also act by disrupting the cell membrane integrity of microorganisms or interfering with their metabolic processes.
Biochemical And Physiological Effects
Studies have shown that 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) can reduce the production of inflammatory mediators such as prostaglandins, cytokines, and chemokines. It has also been found to exhibit analgesic and antipyretic activities. In addition, it has been shown to have insecticidal and herbicidal activities, which may be due to its ability to disrupt the cell membrane integrity of target organisms.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) in lab experiments is its broad range of activities. It has been found to exhibit potent anti-inflammatory, analgesic, antipyretic, anticancer, and antimicrobial properties, making it a versatile compound for various applications. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research on 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI). One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to develop more specific and effective drugs based on this compound. Another direction is to explore its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Furthermore, more studies are needed to evaluate its safety and toxicity profile to determine its suitability for use in humans and the environment.
In conclusion, 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) is a promising compound with a wide range of potential applications. Its synthesis method has been optimized to achieve high yield and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Despite its limitations, it remains a versatile compound for various applications, and its future directions hold great promise for the scientific community.
Synthesis Methods
The synthesis of 4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) involves the reaction of 4-methoxyphenylhydrazine, benzaldehyde, and ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and esterification, to yield the final product. The synthesis method has been optimized to achieve high yield and purity of the compound.
Scientific Research Applications
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its anticancer and antimicrobial properties. In the field of agrochemicals, it has been found to have insecticidal and herbicidal activities. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
115665-09-3 |
|---|---|
Product Name |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-3-phenyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-13(9-11-14)17-15(18(20)22-2)16(19-23-17)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChI Key |
GBSFCQNXMBGRJF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)OC |
synonyms |
4-Isoxazolecarboxylicacid,5-(4-methoxyphenyl)-3-phenyl-,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



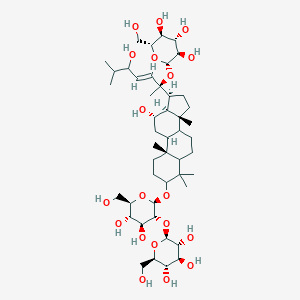

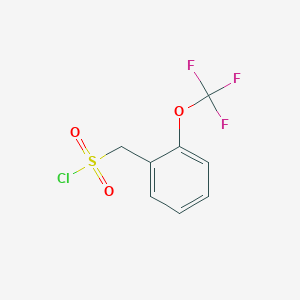
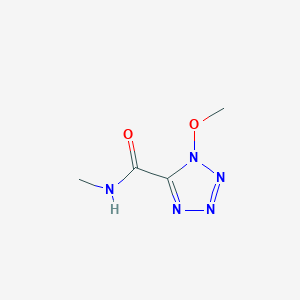

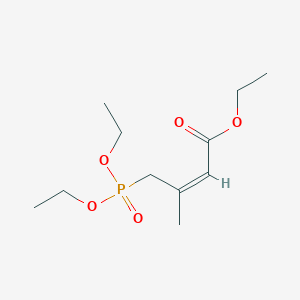
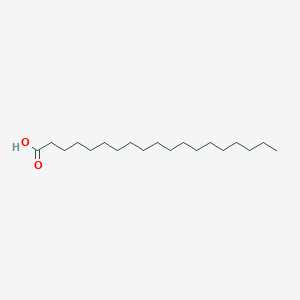
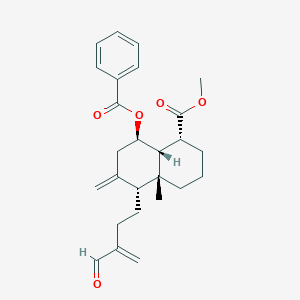
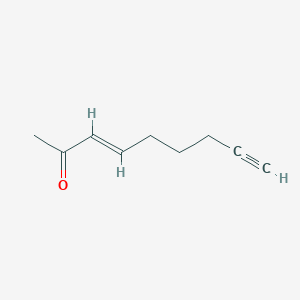
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
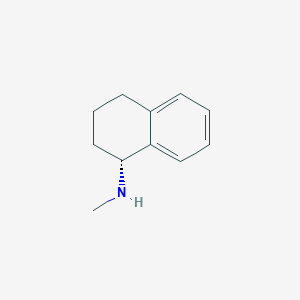
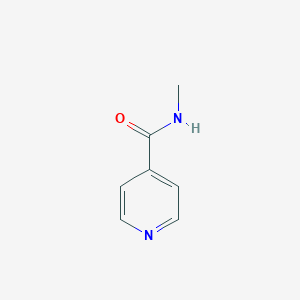
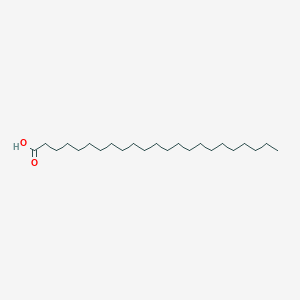
![6-(4-methoxyphenyl)-2-methyl-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B56555.png)